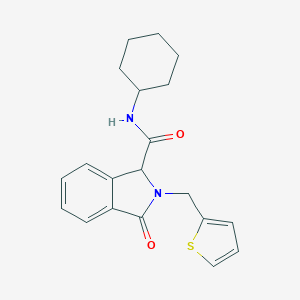
N-cyclohexyl-3-oxo-2-(2-thienylmethyl)-1-isoindolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclohexyl-3-oxo-2-(2-thienylmethyl)-1-isoindolinecarboxamide, also known as CTI-01, is a compound that has gained significant attention in scientific research due to its potential therapeutic effects. This compound is a member of the isoindoline family, which has been found to have diverse biological activities. CTI-01 has been shown to have promising results in preclinical studies, which has led to its investigation as a potential treatment for various diseases.
作用机制
The exact mechanism of action of N-cyclohexyl-3-oxo-2-(2-thienylmethyl)-1-isoindolinecarboxamide is not fully understood, but it is thought to modulate several signaling pathways involved in cell growth, inflammation, and apoptosis. N-cyclohexyl-3-oxo-2-(2-thienylmethyl)-1-isoindolinecarboxamide has been shown to inhibit the activity of several enzymes involved in cell growth and proliferation, including topoisomerase II and protein kinase C. Additionally, N-cyclohexyl-3-oxo-2-(2-thienylmethyl)-1-isoindolinecarboxamide has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammation.
Biochemical and Physiological Effects:
N-cyclohexyl-3-oxo-2-(2-thienylmethyl)-1-isoindolinecarboxamide has been found to have several biochemical and physiological effects, including anti-tumor, anti-inflammatory, and neuroprotective effects. In preclinical studies, N-cyclohexyl-3-oxo-2-(2-thienylmethyl)-1-isoindolinecarboxamide has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, N-cyclohexyl-3-oxo-2-(2-thienylmethyl)-1-isoindolinecarboxamide has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. In neurodegenerative disorders, N-cyclohexyl-3-oxo-2-(2-thienylmethyl)-1-isoindolinecarboxamide has been shown to reduce oxidative stress and inflammation, leading to neuroprotection.
实验室实验的优点和局限性
One of the advantages of N-cyclohexyl-3-oxo-2-(2-thienylmethyl)-1-isoindolinecarboxamide is its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Additionally, N-cyclohexyl-3-oxo-2-(2-thienylmethyl)-1-isoindolinecarboxamide has been shown to have low toxicity in preclinical studies, making it a promising candidate for further investigation. However, one limitation of N-cyclohexyl-3-oxo-2-(2-thienylmethyl)-1-isoindolinecarboxamide is its limited solubility in water, which may affect its bioavailability and efficacy.
未来方向
There are several future directions for the investigation of N-cyclohexyl-3-oxo-2-(2-thienylmethyl)-1-isoindolinecarboxamide. One potential direction is the development of N-cyclohexyl-3-oxo-2-(2-thienylmethyl)-1-isoindolinecarboxamide as a therapeutic agent for cancer and neurodegenerative disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of N-cyclohexyl-3-oxo-2-(2-thienylmethyl)-1-isoindolinecarboxamide and its potential as a modulator of signaling pathways involved in cell growth, inflammation, and apoptosis. Furthermore, studies are needed to investigate the pharmacokinetics and bioavailability of N-cyclohexyl-3-oxo-2-(2-thienylmethyl)-1-isoindolinecarboxamide in vivo, as well as its potential interactions with other drugs. Overall, N-cyclohexyl-3-oxo-2-(2-thienylmethyl)-1-isoindolinecarboxamide shows great potential as a therapeutic agent for various diseases, and further investigation is warranted.
合成方法
The synthesis of N-cyclohexyl-3-oxo-2-(2-thienylmethyl)-1-isoindolinecarboxamide involves a multistep process that includes the reaction of 2-thienylacetic acid with cyclohexylamine to form the corresponding amide. This intermediate is then cyclized to form the isoindoline ring using a cyclization agent such as phosphorus oxychloride. The resulting compound is then reacted with an appropriate reagent to introduce the carbonyl group at the 3-position of the isoindoline ring, resulting in the final product, N-cyclohexyl-3-oxo-2-(2-thienylmethyl)-1-isoindolinecarboxamide.
科学研究应用
N-cyclohexyl-3-oxo-2-(2-thienylmethyl)-1-isoindolinecarboxamide has been investigated for its potential therapeutic effects in various diseases, including cancer, inflammation, and neurodegenerative disorders. In preclinical studies, N-cyclohexyl-3-oxo-2-(2-thienylmethyl)-1-isoindolinecarboxamide has been shown to have anti-tumor effects by inhibiting the growth and proliferation of cancer cells. Additionally, N-cyclohexyl-3-oxo-2-(2-thienylmethyl)-1-isoindolinecarboxamide has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In neurodegenerative disorders, N-cyclohexyl-3-oxo-2-(2-thienylmethyl)-1-isoindolinecarboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
属性
分子式 |
C20H22N2O2S |
|---|---|
分子量 |
354.5 g/mol |
IUPAC 名称 |
N-cyclohexyl-3-oxo-2-(thiophen-2-ylmethyl)-1H-isoindole-1-carboxamide |
InChI |
InChI=1S/C20H22N2O2S/c23-19(21-14-7-2-1-3-8-14)18-16-10-4-5-11-17(16)20(24)22(18)13-15-9-6-12-25-15/h4-6,9-12,14,18H,1-3,7-8,13H2,(H,21,23) |
InChI 键 |
XZEMYBFLICCTDI-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)C2C3=CC=CC=C3C(=O)N2CC4=CC=CS4 |
规范 SMILES |
C1CCC(CC1)NC(=O)C2C3=CC=CC=C3C(=O)N2CC4=CC=CS4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![11-(2-Benzylidenehydrazino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B293037.png)
![2-[(4-chlorophenyl)hydrazinylidene]-1-oxo-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B293040.png)
![1-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B293041.png)
![5-[2-(4-Chlorophenyl)-2-oxoethyl]-11-oxo-5,7,8,9,10,11-hexahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B293042.png)
![5-(3-amino-4,6-diphenylfuro[2,3-b]pyridin-2-yl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B293043.png)
![2-[(9-Methyl-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B293044.png)
![Ethyl 9-methyl-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidin-4-yl ether](/img/structure/B293047.png)
![1-phenyl-5-{[(4-phenyl-1-piperazinyl)methylene]amino}-1H-pyrazole-4-carbonitrile](/img/structure/B293049.png)
![13-methyl-11-phenyl-5-[(E)-pyridin-3-ylmethylideneamino]-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B293050.png)
![5-[(E)-benzylideneamino]-11-(4-chlorophenyl)-13-phenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B293051.png)
![N-(4-iminopyrimido[4',5':4,5][1,3]thiazolo[3,2-a]benzimidazol-3(4H)-yl)-N'-(4-methylphenyl)urea](/img/structure/B293053.png)
![5-[(E)-thiophen-2-ylmethylideneamino]-8-thia-1,3,5,10-tetrazatetracyclo[7.7.0.02,7.011,16]hexadeca-2(7),3,9,11,13,15-hexaen-6-imine](/img/structure/B293054.png)
![1-[[2-(7-Oxo-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl)acetyl]amino]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B293056.png)
![2-[(5-methyl-7-oxo[1,2,4]triazolo[1,5-a]pyrimidin-4(7H)-yl)acetyl]-N-phenylhydrazinecarboxamide](/img/structure/B293057.png)